molecular formula C12H20N2O B13314855 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol

Cat. No.: B13314855
M. Wt: 208.30 g/mol
InChI Key: QYOVVUOICGPJHS-UHFFFAOYSA-N
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Description

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and an amine group (-NH2) attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzyl chloride with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-(dimethylamino)benzyl chloride in an appropriate solvent such as dichloromethane.
  • Add 2-amino-1-propanol to the solution.
  • Introduce a base such as sodium hydroxide to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form a secondary or tertiary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amine group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amine group may produce a secondary or tertiary amine.

Scientific Research Applications

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit choline uptake, which can affect neurotransmitter synthesis and release.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    2-(Dimethylamino)ethan-1-ol: A related compound with similar structural features.

Uniqueness

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research further distinguish it from similar compounds.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10(9-15)13-8-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3

InChI Key

QYOVVUOICGPJHS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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